molecular formula C21H21BrClN5O B12503264 [1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(5-chloro-2-methylphenyl)piperazin-1-yl]methanone

[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(5-chloro-2-methylphenyl)piperazin-1-yl]methanone

Cat. No.: B12503264
M. Wt: 474.8 g/mol
InChI Key: JTPCBNPOAVKYDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(5-chloro-2-methylphenyl)piperazine is a complex organic compound that features a piperazine ring substituted with a triazole moiety and aromatic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(5-chloro-2-methylphenyl)piperazine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne.

    Substitution Reactions: The aromatic groups are introduced through substitution reactions, often involving halogenated precursors.

    Coupling Reactions: The piperazine ring is coupled with the triazole moiety using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(5-chloro-2-methylphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at the halogenated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(5-chloro-2-methylphenyl)piperazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Biology: Used in biochemical assays to study enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(5-chloro-2-methylphenyl)piperazine involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It may act as an agonist or antagonist at various receptor sites, modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(3-chlorophenyl)piperazine
  • 1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(4-methoxyphenyl)piperazine

Uniqueness

1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(5-chloro-2-methylphenyl)piperazine is unique due to its specific substitution pattern, which can influence its pharmacokinetic properties and biological activity. The presence of both bromine and chlorine atoms in the aromatic rings can enhance its binding affinity and specificity for certain biological targets.

Properties

Molecular Formula

C21H21BrClN5O

Molecular Weight

474.8 g/mol

IUPAC Name

[1-(4-bromophenyl)-5-methyltriazol-4-yl]-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C21H21BrClN5O/c1-14-3-6-17(23)13-19(14)26-9-11-27(12-10-26)21(29)20-15(2)28(25-24-20)18-7-4-16(22)5-8-18/h3-8,13H,9-12H2,1-2H3

InChI Key

JTPCBNPOAVKYDP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=C(N(N=N3)C4=CC=C(C=C4)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.